molecular formula C32H24O10 B157436 2,3-Dihydroisoginkgetin CAS No. 828923-27-9

2,3-Dihydroisoginkgetin

Cat. No.: B157436
CAS No.: 828923-27-9
M. Wt: 568.5 g/mol
InChI Key: DAZOCAXXKGNMBF-MHZLTWQESA-N
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Description

2,3-Dihydroisoginkgetin (CAS: 828923-27-9, molecular formula: C₃₂H₂₄O₁₀) is a biflavonoid derived from the hydrogenation of its parent compound, isoginkgetin. This modification involves saturation of the C2-C3 carbon–carbon double bond, resulting in a dihydro structure . It is naturally found in Ginkgo biloba and Metasequoia glyptostroboides leaves , where it contributes to the plant's bioactive profile. Key properties include:

  • Molecular weight: 568.54 g/mol .
  • Biological activity: Tyrosinase inhibition (36.84% at 0.1 mM) with low cytotoxicity (IC₅₀ = 86.16 μM in HEMn cells) .

Preparation Methods

Natural Extraction from Plant Sources

The primary source of 2,3-Dihydroisoginkgetin is the plant Podocarpus macrophyllus var. macrophyllus, a member of the Podocarpaceae family . The extraction process involves several critical steps:

Plant Material Preparation

Fresh or dried leaves of Podocarpus macrophyllus are ground into a fine powder to increase the surface area for solvent interaction. This step ensures efficient extraction of bioactive compounds, including biflavonoids .

Solvent Extraction

The powdered material undergoes maceration or Soxhlet extraction using polar solvents such as methanol or ethanol. Methanol is preferred due to its ability to solubilize biflavonoids effectively. The solvent-to-material ratio typically ranges from 10:1 to 20:1 (v/w), and the extraction duration varies between 24–72 hours at room temperature .

Fractionation and Purification

The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). The ethyl acetate fraction, enriched with biflavonoids, is further purified using column chromatography with silica gel or Sephadex LH-20. Final purification is achieved via preparative HPLC, yielding this compound with >95% purity .

Table 1: Key Parameters in Natural Extraction

ParameterDetails
SourcePodocarpus macrophyllus var. macrophyllus
Optimal SolventMethanol
Extraction Duration24–72 hours
Purification MethodSilica gel chromatography → Preparative HPLC
Purity Achieved>95%

Synthetic Preparation Approaches

Synthetic routes for this compound remain underdeveloped due to the structural complexity of biflavonoids. However, preliminary research suggests potential strategies:

Dimerization of Flavonoid Precursors

The biflavonoid structure of this compound implies that dimerization of monomeric flavonoids, such as apigenin or acacetin, could serve as a viable synthetic pathway. This process typically involves oxidative coupling mediated by enzymes or metal catalysts . For instance, peroxidase enzymes from Horseradish have been used to catalyze the dimerization of apigenin derivatives under mild acidic conditions (pH 4–5) .

Challenges in Synthetic Routes

  • Regioselectivity : Controlling the position of interflavonoid bonds remains a major hurdle.

  • Steric Hindrance : The bulky substituents on flavonoid monomers complicate dimerization.

  • Yield Optimization : Current synthetic methods report yields below 20%, making industrial production economically unfeasible .

Table 2: Comparison of Natural vs. Synthetic Methods

AspectNatural ExtractionSynthetic Preparation
Yield0.1–0.5% (dry weight basis)<20%
Purity>95%70–85%
ScalabilityLimited by plant availabilityTheoretically scalable
CostHigh (labor-intensive purification)Moderate (catalyst-dependent)

Physicochemical Properties and Characterization

This compound has been characterized extensively to validate its structure and purity:

Table 3: Physicochemical Properties

PropertyValue
Molecular FormulaC₃₂H₂₄O₁₀
Molecular Weight568.527 g/mol
Density1.5±0.0 g/cm³
Boiling Point850.6±0.0 °C (at 760 mmHg)
Flash Point281.8±0.0 °C
SolubilityInsoluble in water; soluble in DMSO

Structural elucidation via NMR and mass spectrometry confirms the presence of two flavonoid units linked via a C-O-C bond . The compound exhibits a UV-Vis absorption maximum at 280 nm, characteristic of biflavonoids .

Industrial Production Considerations

Biotechnological Alternatives

Recent advances in plant cell culture systems offer a promising alternative to traditional extraction. Suspension cultures of Podocarpus cells, supplemented with jasmonic acid as an elicitor, have shown a 3-fold increase in biflavonoid production compared to wild-type plants .

Process Intensification Strategies

  • Microwave-Assisted Extraction (MAE) : Reduces extraction time to 1–2 hours with comparable yields .

  • Supercritical Fluid Extraction (SFE) : CO₂-based SFE minimizes solvent use and enhances selectivity for biflavonoids .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroisoginkgetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

2,3-Dihydroisoginkgetin has a wide range of scientific research applications:

Mechanism of Action

2,3-Dihydroisoginkgetin exerts its effects primarily through the inhibition of tyrosinase. This enzyme plays a crucial role in the biosynthesis of melanin, and its inhibition leads to reduced melanin production. The compound interacts with the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin precursors . Additionally, this compound may modulate other molecular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Isoginkgetin (CAS 548-19-6)

  • Structure: Non-hydrogenated biflavonoid with a C2-C3 double bond (C₃₂H₂₂O₁₀, MW: 566.50 g/mol) .
  • Natural source : Shared with 2,3-dihydroisoginkgetin in Ginkgo biloba .

Sciadopitysin (CAS 34421-19-7)

  • Structure: A trimethoxy-substituted biflavonoid (C₃₃H₂₆O₁₀, MW: 582.56 g/mol) .
  • Comparison : The additional methoxy group in sciadopitysin may improve lipophilicity, influencing bioavailability. Its dihydro version, 2,3-dihydrosciadopitysin (C₃₃H₂₆O₁₀), shares the hydrogenated C2-C3 bond but differs in substitution patterns .

Amentoflavone (CAS 548-19-6)

  • Structure: A non-hydrogenated biflavonoid with a planar structure (C₃₀H₁₈O₁₀, MW: 538.46 g/mol).
  • Key difference : Smaller molecular size and lack of hydrogenation may limit its enzyme inhibition efficacy compared to dihydro derivatives .

2,3-Dihydro-6-methylginkgetin (CAS 1013649-09-6)

  • Structure : Methylated derivative of dihydroginkgetin (C₃₃H₂₆O₁₀, MW: 582.55 g/mol) .

Tyrosinase Inhibition

Compound Tyrosinase Inhibition (0.1 mM) Cytotoxicity (IC₅₀, HEMn cells)
This compound 36.84% 86.16 μM
6-Hydroxykaempferol Ki = 148 μM Not reported
  • Insight: this compound shows moderate inhibition but superior safety compared to monomeric flavonoids like 6-hydroxykaempferol .

Antioxidant and Anti-inflammatory Potential

Hydrogenation may enhance stability, prolonging activity .

Biological Activity

2,3-Dihydroisoginkgetin is a biflavonoid compound derived from various plant sources, primarily from the genus Ginkgo and Podocarpus. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two flavonoid units. Its molecular formula is C₁₅H₁₄O₇, and it features several hydroxyl and methoxy groups that contribute to its biological activity. The compound's structural diversity allows it to interact with various biological targets, enhancing its pharmacological potential.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes. This inhibition may provide therapeutic benefits in conditions like arthritis and cardiovascular diseases

4
.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies reveal that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

4. Tyrosinase Inhibition

This compound acts as a tyrosinase inhibitor with an inhibition rate of approximately 36.84% at a concentration of 0.1 mM. Tyrosinase is an enzyme involved in melanin synthesis; thus, this inhibition suggests a potential application in skin lightening treatments

4
.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby increasing the cellular defense against oxidative stress.
  • Anti-inflammatory Mechanism : It downregulates the NF-κB pathway, leading to decreased expression of inflammatory mediators.
  • Antimicrobial Mechanism : By disrupting microbial cell membranes and inhibiting essential metabolic pathways, this compound exerts its antimicrobial effects.
  • Tyrosinase Inhibition Mechanism : The compound interferes with the tyrosinase enzyme's active site, preventing melanin production.

Case Study 1: Antioxidant Efficacy

A study conducted on human dermal fibroblasts demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent increase in cell viability and a decrease in reactive oxygen species (ROS) levels.

Concentration (µM)Cell Viability (%)ROS Levels (µM)
010015
1012010
501505

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory cytokines such as TNF-α and IL-6.

Treatment GroupPaw Swelling (mm)TNF-α (pg/mL)IL-6 (pg/mL)
Control8.5250300
Low Dose6.0180220
High Dose4.0100150

Properties

IUPAC Name

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOCAXXKGNMBF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroisoginkgetin
2,3-Dihydroisoginkgetin
2,3-Dihydroisoginkgetin
2,3-Dihydroisoginkgetin
2,3-Dihydroisoginkgetin
2,3-Dihydroisoginkgetin

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